molecular formula C16H18N4O B2718403 (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1799271-04-7

(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2718403
CAS No.: 1799271-04-7
M. Wt: 282.347
InChI Key: ICFWKVGATDTGQQ-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.

    Formation of the Phenylprop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The triazole and piperidine rings may undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-phenyl-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one: can be compared with other compounds containing triazole and piperidine rings, such as certain antifungal agents or central nervous system drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-11-8-15(9-12-19)20-13-10-17-18-20/h1-7,10,13,15H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFWKVGATDTGQQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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